molecular formula C8H18N2 B2840814 1-Pyrrolidin-1-ylmethyl-propylamine CAS No. 883547-04-4

1-Pyrrolidin-1-ylmethyl-propylamine

Cat. No. B2840814
CAS RN: 883547-04-4
M. Wt: 142.246
InChI Key: JGFPTUFHGRZOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrrolidin-1-ylmethyl-propylamine is a chemical compound with the molecular formula C8H18N2 . It has a molecular weight of 142.24 .


Molecular Structure Analysis

The InChI code for 1-Pyrrolidin-1-ylmethyl-propylamine is 1S/C8H18N2/c1-2-8(9)7-10-5-3-4-6-10/h8H,2-7,9H2,1H3 . This indicates that the molecule consists of a pyrrolidine ring attached to a propylamine group.


Physical And Chemical Properties Analysis

1-Pyrrolidin-1-ylmethyl-propylamine has a molecular weight of 142.24 and a molecular formula of C8H18N2 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .

Scientific Research Applications

Water Oxidation Catalysts

A study by Zong and Thummel (2005) explored the development of a new family of Ru complexes for water oxidation. These complexes demonstrated significant efficiency in oxygen evolution, a critical reaction for sustainable energy technologies like artificial photosynthesis and solar fuel production (R. Zong, R. Thummel, 2005).

Homogeneous Electron-Transfer Reactions

Torriero et al. (2013) investigated the homogeneous catalytic oxidation of various amine-containing compounds, including propylamine and pyrrolidine, in the presence of electrochemically generated ferrocenium ions. This research contributes to understanding the mechanisms behind electron-transfer reactions, essential in synthetic organic chemistry and electrocatalysis (A. Torriero, M. Shiddiky, I. Burgar, A. Bond, 2013).

Pyrrolidine Synthesis

Adrio and Carretero (2019) reviewed the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides for synthesizing enantioselective pyrrolidine, showcasing the method's versatility for accessing various stereochemical patterns. This synthesis route is pivotal in creating compounds with potential pharmacological applications (J. Adrio, J. Carretero, 2019).

Electrochromic and Fluorescent Materials

Coelho et al. (2014) synthesized new electrochromic and fluorescent nitrobenzoyl pyrrole derivatives, exploring their optical and electrochemical properties. Such materials are promising for applications in smart windows, displays, and sensors, contributing to the development of advanced optical devices (E. C. Coelho, V. B. Nascimento, A. Ribeiro, M. Navarro, 2014).

Synthesis Methods

Smaliy et al. (2011) proposed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry due to its rigid diamine structure. This simplified method facilitates the production of large quantities, showcasing an advancement in synthetic strategies for complex organic molecules (R. Smaliy, A. A. Chaykovskaya, A. A. Yurchenko, A. I. Lakhtadyr, S. A. Yurchenko, N. A. Shtil, A. N. Kostuk, 2011).

properties

IUPAC Name

1-pyrrolidin-1-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-8(9)7-10-5-3-4-6-10/h8H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFPTUFHGRZOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidin-1-ylmethyl-propylamine

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